Head-to-Head Potency Comparison: Protein Kinase G Inhibitor-1 vs. Compound 237 in the Same Patent Family
In the original patent disclosure describing the 4,5,6,7-tetrahydrobenzo[b]thiophene series, Protein Kinase G Inhibitor-1 (Compound 270) was directly compared to Compound 237 (2-(Cyclopropanecarbonyl-amino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide) in an in vitro PknG kinase assay. Compound 270 exhibited an IC50 of 900 nM, whereas Compound 237 demonstrated an IC50 of 200 nM—representing a 4.5-fold difference in potency [1]. Both compounds were identified from a 55,000-compound high-throughput screen using an established in vitro kinase assay with a suitable peptide substrate. This direct head-to-head comparison establishes the precise potency position of Protein Kinase G Inhibitor-1 within its immediate chemical series.
| Evidence Dimension | In vitro PknG kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 900 nM (0.9 μM) |
| Comparator Or Baseline | Compound 237 (2-(Cyclopropanecarbonyl-amino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide): 200 nM |
| Quantified Difference | Compound 237 is 4.5-fold more potent; Protein Kinase G Inhibitor-1 exhibits 4.5-fold weaker potency |
| Conditions | Cell-free in vitro kinase assay; M. tuberculosis PknG; peptide substrate; compound library screen of 55,000 molecules |
Why This Matters
Users requiring the highest potency PknG inhibitor should select Compound 237 (if commercially available); users needing a validated mid-potency tool compound with established synthetic accessibility should select Protein Kinase G Inhibitor-1.
- [1] Missio A, et al. 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and methods for medical intervention against mycobacterial infections. Patent WO2003084947A1. 2003 Oct 16. Table I. View Source
